molecular formula C9H6F3NO2 B7891266 4-NITRO-2-(TRIFLUOROMETHYL)-1-VINYLBENZENE

4-NITRO-2-(TRIFLUOROMETHYL)-1-VINYLBENZENE

Cat. No.: B7891266
M. Wt: 217.14 g/mol
InChI Key: AVTYMMAISDCKHI-UHFFFAOYSA-N
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Description

4-NITRO-2-(TRIFLUOROMETHYL)-1-VINYLBENZENE is an organic compound with the molecular formula C9H6F3NO2. This compound is characterized by the presence of an ethenyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. It is used primarily in research and development within the pharmaceutical and chemical industries .

Preparation Methods

The synthesis of 4-NITRO-2-(TRIFLUOROMETHYL)-1-VINYLBENZENE typically involves the nitration of 1-ethenyl-2-(trifluoromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

4-NITRO-2-(TRIFLUOROMETHYL)-1-VINYLBENZENE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-NITRO-2-(TRIFLUOROMETHYL)-1-VINYLBENZENE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-NITRO-2-(TRIFLUOROMETHYL)-1-VINYLBENZENE involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethenyl group can undergo polymerization or addition reactions. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

4-NITRO-2-(TRIFLUOROMETHYL)-1-VINYLBENZENE can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its trifluoromethyl group, which significantly influences its chemical behavior and applications.

Properties

IUPAC Name

1-ethenyl-4-nitro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c1-2-6-3-4-7(13(14)15)5-8(6)9(10,11)12/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTYMMAISDCKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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